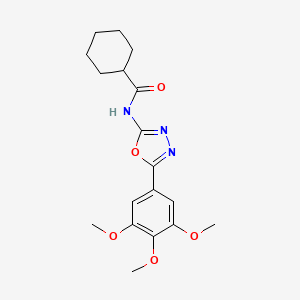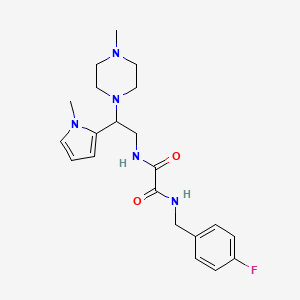![molecular formula C16H17N5OS B2802758 5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097922-74-0](/img/structure/B2802758.png)
5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Antibacterial and Antifungal Agents
Compounds containing pyrazole and piperidine moieties have shown significant antimicrobial activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin against various bacterial strains, including E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020). Additionally, synthesis and characterization of 6-fluorobenzothiazole substituted pyrazole analogues have highlighted their antimicrobial and antioxidant activities, indicating a potential for developing new therapeutic agents (Raparla et al., 2013).
Anticancer Research
Compounds featuring pyrazole and piperidine units have been investigated for their anticancer potential. For example, an Aurora kinase inhibitor study has explored the therapeutic prospects of such compounds in treating cancer, highlighting the importance of these chemical structures in developing novel oncological treatments (ロバート ヘンリー,ジェームズ, 2006).
Enzyme Inhibition
Research into the molecular interaction of specific antagonists with CB1 cannabinoid receptors provides insights into the development of drugs targeting neurological and psychological conditions. Studies on compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed significantly to understanding receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20-10-12(9-17-20)15-4-2-3-7-21(15)16(22)11-5-6-13-14(8-11)19-23-18-13/h5-6,8-10,15H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQZMCQAWSJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)
![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)




![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)


![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)